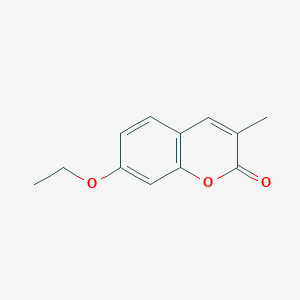

7-Ethoxy-3-methyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC18326293

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O3 |

|---|---|

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 7-ethoxy-3-methylchromen-2-one |

| Standard InChI | InChI=1S/C12H12O3/c1-3-14-10-5-4-9-6-8(2)12(13)15-11(9)7-10/h4-7H,3H2,1-2H3 |

| Standard InChI Key | USRRCJHNGOYVOI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 7-Ethoxy-3-methyl-2H-chromen-2-one consists of a benzopyrone (chromen-2-one) system, a fused benzene and pyrone ring. The ethoxy (-OCHCH) and methyl (-CH) substituents at positions 7 and 3, respectively, modulate its electronic and steric properties. The IUPAC name, 7-ethoxy-3-methylchromen-2-one, reflects these substitutions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 7-ethoxy-3-methylchromen-2-one |

| Canonical SMILES | CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C |

| InChI Key | USRRCJHNGOYVOI-UHFFFAOYSA-N |

The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the methyl group contributes to steric stabilization .

Spectroscopic and Physicochemical Data

The compound’s infrared (IR) spectrum typically shows carbonyl stretching vibrations near 1700 cm, characteristic of the lactone ring. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the ethoxy group’s methylene protons (~4.0 ppm) and the aromatic protons in the coumarin scaffold. Its melting point and solubility profile remain areas for further empirical validation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 7-Ethoxy-3-methyl-2H-chromen-2-one commonly involves alkoxylation reactions. A representative method includes:

-

Starting Material: 7-Hydroxy-3-methylcoumarin.

-

Reagents: Ethyl bromide (or iodide) and a base (e.g., sodium hydride).

-

Mechanism: Nucleophilic substitution at the 7-hydroxy position, facilitated by deprotonation .

This method yields moderate to high purity products under reflux conditions in aprotic solvents like dimethylformamide (DMF) .

Industrial-Scale Considerations

Scalable production requires optimizing reaction parameters:

-

Temperature: 80–100°C to balance reaction rate and side-product formation.

-

Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ethoxide ion availability.

-

Purification: Recrystallization from ethanol or column chromatography ensures pharmaceutical-grade purity.

Biological Activities and Mechanistic Insights

Calcium Channel Modulation

Preliminary studies suggest that 7-Ethoxy-3-methyl-2H-chromen-2-one inhibits L-type calcium channels, a property shared with other coumarins like 4-methylumbelliferon . This activity could underlie its potential vasodilatory effects, making it a candidate for hypertension research .

Antimicrobial Properties

Coumarins broadly exhibit antimicrobial activity via membrane disruption or enzyme inhibition. Although 7-Ethoxy-3-methyl-2H-chromen-2-one’s efficacy against pathogens like Staphylococcus aureus remains untested, its lipophilicity suggests favorable penetration into bacterial cells .

Applications in Pharmaceutical and Material Sciences

Drug Development Prospects

The compound’s calcium channel activity positions it as a lead molecule for:

-

Cardiovascular Therapeutics: Potential antihypertensive or antiarrhythmic agents.

-

Respiratory Disorders: Bronchodilation via smooth muscle relaxation.

Table 2: Comparison with Selected Coumarin Derivatives

Non-Pharmaceutical Uses

-

Fluorescent Probes: Coumarins are employed in sensors due to their inherent fluorescence, though this compound’s emission spectrum requires characterization.

-

Fragrance Industry: Its walnut-like odor suggests utility in perfumery or food flavoring.

Challenges and Future Directions

Synthetic Methodology Innovations

Future work could explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume